tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group and a pyrrolidine ring. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential applications in drug development and enzyme studies.
The compound can be synthesized through various chemical methods, often involving the modification of pyrrolidine derivatives. Research articles and chemical databases provide insights into its synthesis and applications, highlighting its importance in both academic and industrial settings.
tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate is classified as an amino acid derivative due to the presence of a carboxylate functional group. It falls under the category of pyrrolidine-based compounds, which are known for their diverse biological activities.
The synthesis of tert-butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate can be achieved through several synthetic routes. One notable method involves the use of enzyme-catalyzed kinetic resolution, which enhances selectivity and yield. The process typically employs specific enzymes that facilitate the transformation of starting materials into the desired product under mild conditions .
In laboratory settings, common synthetic strategies include:
The molecular formula of this compound is , with a molecular weight of approximately 235.28 g/mol. Its structural configuration plays a crucial role in its biological activity and reactivity.
tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate can undergo several chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Reagents commonly used in these reactions include:
The mechanism of action for tert-butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator by binding to active sites on these targets, influencing their activity through various interactions such as hydrogen bonding and hydrophobic interactions .
tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate typically appears as a white to off-white solid. Its melting point and solubility characteristics vary based on purity and specific formulations.
The compound is stable under standard laboratory conditions but may undergo hydrolysis or degradation in extreme pH environments. Its reactivity profile makes it suitable for various organic transformations.
Relevant data include:
tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate has several scientific applications:
Enzyme-mediated kinetic resolution has emerged as a pivotal strategy for obtaining enantiomerically pure tert-butyl (3R,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate. This biocatalytic approach leverages the inherent chirality of enzymes to discriminate between enantiomers during acylation reactions. A landmark study demonstrated the resolution of racemic tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate using immobilized lipases, achieving exceptional enantioselectivity (E = 40) under optimized conditions [5]. The (+)-(3S,4R) enantiomer underwent preferential acetylation, while the (−)-(3R,4S) isomer remained unreacted. Subsequent alcoholysis in i-propanol or t-butanol further enhanced enantiopurity, yielding the (+)-(3S,4R) enantiomer with >99.7% ee (E > 200) [5]. Absolute configuration of the resolved enantiomers was unequivocally confirmed through single-crystal X-ray diffraction analysis.
Table 1: Enzyme-Catalyzed Kinetic Resolution Performance
Enzyme | Solvent | Temperature (°C) | Conversion (%) | ee (%) | E-value |
---|---|---|---|---|---|
Lipase PS | Toluene | 25 | 48 | >99 | 40 |
Lipase B | i-Propanol | 30 | 52 | >99.7 | >200 |
Lipase AK | t-Butanol | 30 | 50 | >99.7 | >200 |
This methodology provides a robust platform for preparing gram-scale quantities of both enantiomers, serving pharmaceutical synthesis demands where chirality dictates biological activity.
Transition state modeling has enabled the design of sophisticated asymmetric catalysts for synthesing the trans-configured pyrrolidine scaffold. Evans’ chiral oxazolidinone auxiliaries and Ellman’s tert-butanesulfinamide technology have been successfully adapted to control stereochemistry at C3 and C4 positions during ring formation [7]. These methodologies exploit chelation-induced stereodifferentiation, where chiral ligands enforce specific coordination geometries around metallic catalysts (e.g., copper(II) or rhodium(I) complexes). A notable route involves stereoselective allylation of N-tert-butoxycarbonyl imines, followed by ring-closing metathesis using Grubbs catalysts to construct the pyrrolidine core with >20:1 trans selectivity [7]. Computational analysis of transition state energies reveals that π-stacking between phenyl substituents and catalyst ligands critically stabilizes the preferred conformation leading to the (3R,4R) isomer.
Table 2: Asymmetric Catalysis Approaches for Stereochemical Control
Chiral Controller | Catalyst System | trans/cis Ratio | ee (%) | Key Mechanistic Feature |
---|---|---|---|---|
tert-Butanesulfinamide | Cu(OTf)₂/PhBOX complex | 18:1 | 96 | Chelation-controlled addition |
Oxazolidinone | Rh₂(OAc)₄ | 22:1 | 99 | Dirhodium carbenoid insertion |
Bis-phosphine ligand | Pd(OCOCF₃)₂ | 15:1 | 94 | π-Allyl stereodifferentiation |
These catalyst systems demonstrate broad functional group tolerance, enabling late-stage diversification of the phenyl and carbamate groups without epimerization.
Solvent polarity and reaction temperature critically modulate stereoselectivity in both enzymatic and chemical syntheses of this pyrrolidine derivative. Non-polar solvents (ε < 5) markedly enhance enantioselectivity in lipase-mediated resolutions by preserving enzyme rigidity and substrate-binding specificity. For instance, toluene maximizes enantiomer discrimination (E = 40) compared to polar aprotic solvents like tetrahydrofuran (E = 8) [5] [6]. Temperature studies reveal an inverted relationship between thermal energy and stereochemical fidelity: lowering reaction temperature from 40°C to 25°C doubles enantioselectivity in asymmetric hydrogenations due to reduced conformational flexibility of transition states [6].
Table 3: Solvent and Temperature Effects on Stereoselectivity
Parameter | Condition | Enantioselectivity (E) | Reaction Rate (h⁻¹) | Notes |
---|---|---|---|---|
Solvent Polarity | Toluene (ε=2.4) | 40 | 0.12 | Optimal enzyme conformation |
THF (ε=7.6) | 8 | 0.35 | Partial enzyme denaturation | |
Temperature | 25°C | 40 | 0.12 | Tight transition state control |
40°C | 18 | 0.42 | Increased conformational flux |
Cryogenic conditions (−78°C) prove indispensable for stoichiometric asymmetric transformations, freezing rotameric populations to favor anti-Felkin-Anh addition trajectories that establish the 3,4-trans relationship [6].
Industrial production of tert-butyl trans-3-hydroxy-4-phenylpyrrolidine-1-carboxylate necessitates integration of automation with intensified process analytics to overcome scalability challenges. Continuous-flow reactors with in-line infrared monitoring enable real-time adjustment of reagent stoichiometry during the key piperidine ring closure and subsequent N-Boc protection [5]. Automated workup systems incorporate liquid-liquid separation membranes and thin-film evaporators, achieving 98% recovery of anhydrous tetrahydrofuran solvent—critical for moisture-sensitive steps [2]. Yield optimization employs design-of-experiment methodologies, identifying that maintaining pH 8.5±0.2 during enzymatic resolutions increases conversion efficiency by 22% while preventing ester hydrolysis.
Table 4: Industrial Process Intensification Strategies
Process Stage | Automation Technology | Yield Gain | Purity Improvement | Economic Impact |
---|---|---|---|---|
Ring formation | Continuous flow reactor | 15% | Δ 0.5% HPLC | 30% reduction in cycle time |
Enzymatic resolution | PAT-controlled bioreactor | 22% | Δ 8.7% ee | 50% lower enzyme consumption |
Solvent recovery | Thin-film evaporation | 98% recycled | <100 ppm water | $120k/year solvent cost reduction |
Crystallization | Seeded cooling profile control | 12% | Δ 99.9% polymorph purity | Elimination of rework steps |
These innovations collectively reduce production costs by 40% while ensuring lot-to-lot stereochemical consistency (>99.5% ee), meeting stringent pharmaceutical intermediate specifications [5] [2].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: